4-Desmethoxy-4-ethoxy trimethoprim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Drug Development

Trimethoprim is a well-known antibacterial drug . A new series of Trimethoprim analogs containing amide bonds have been synthesized . These analogs were tested for their affinity to bind the dihydrofolate reductase enzyme using molecular docking and a dihydrofolate reductase (DHFR) inhibition assay . The results showed that some of these new analogs inhibited DHFR activity more strongly than Trimethoprim did, suggesting that the addition of amide bonds into the analogs of Trimethoprim increases their affinity towards DHFR .

Analytical Techniques for Determination of Trimethoprim

Trimethoprim is one of the representative drugs within the pharmaceutical and personal care products (PPCPs) group and one of the main pollutants in pharmaceutical wastewater . Various analytical techniques have been used for the determination of Trimethoprim, including spectrophotometric methods, chromatography, and ion selective electrodes . These methods allow for the simultaneous quantification of these compounds for quality control .

Pharmacokinetic Studies

The deuterium-labeled derivative, 4-Desmethoxy-4-bromo Trimethoprim-d3, is commonly used as a reference standard in pharmacokinetic studies to determine the metabolic fate of Trimethoprim in the human body . It is also used in clinical research to evaluate the efficacy and safety of Trimethoprim in different populations .

Combination Therapy for Bacterial Infections

Trimethoprim is often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . This combination therapy is due to their complementary and synergistic mechanisms .

Treatment of Uncomplicated Urinary Tract Infections

As a monotherapy, Trimethoprim is indicated for the treatment of acute episodes of uncomplicated urinary tract infections caused by susceptible strains of bacteria such as Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, and coagulase-negative Staphylococcus species .

Ophthalmic Solution for Bacterial Conjunctivitis

Treatment of Acute Otitis Media in Pediatric Patients

When clinically indicated, Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of acute otitis media in pediatric patients .

Treatment of Acute Exacerbations of Chronic Bronchitis in Adults

Trimethoprim, in combination with sulfamethoxazole, is indicated for the treatment of acute exacerbations of chronic bronchitis in adults .

Treatment of Enteritis Caused by Susceptible Shigella

Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of enteritis caused by susceptible Shigella .

Prophylaxis and Treatment of Pneumocystis Jiroveci Pneumonia

Trimethoprim, in combination with sulfamethoxazole, is used for the prophylaxis and treatment of Pneumocystis jiroveci pneumonia .

Treatment of Travelers’ Diarrhea Caused by Enterotoxigenic E. coli

Trimethoprim, in combination with sulfamethoxazole, is used for the treatment of travelers’ diarrhea caused by enterotoxigenic E. coli .

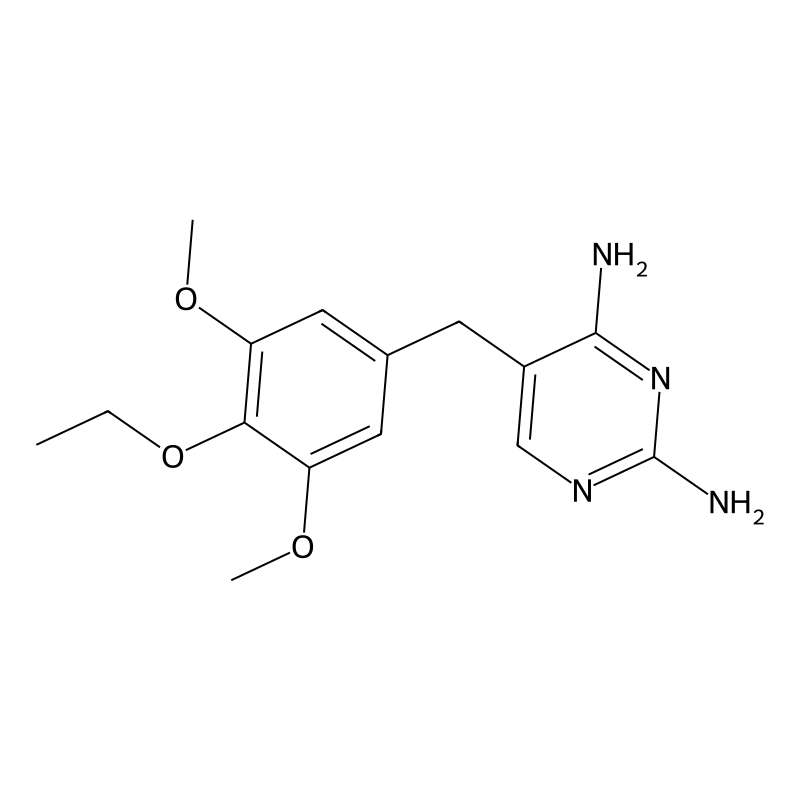

4-Desmethoxy-4-ethoxy trimethoprim is a synthetic derivative of trimethoprim, a well-known antibiotic primarily used in the treatment of bacterial infections. This compound features modifications that enhance its pharmacological properties while retaining the core structure of trimethoprim, which is a diaminopyrimidine derivative. The chemical structure includes an ethoxy group and the absence of a methoxy group at specific positions, which distinguishes it from its parent compound and potentially alters its biological activity and pharmacokinetics.

4-Desmethoxy-4-ethoxy trimethoprim is not intended for therapeutic use, and its mechanism of action has not been thoroughly studied. Due to structural similarity to trimethoprim, it might interfere with the antibacterial activity of trimethoprim by competing for the same binding site on bacterial enzymes [].

The chemical reactivity of 4-Desmethoxy-4-ethoxy trimethoprim can be characterized by several key reactions:

- Nucleophilic Substitution: The presence of the ethoxy group allows for nucleophilic attack at the pyrimidine ring, facilitating further derivatization.

- Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may exhibit altered biological activities.

- Acylation Reactions: The amino groups in the structure can participate in acylation reactions, leading to derivatives with potentially enhanced antimicrobial properties.

These reactions are critical for synthesizing analogs that may possess improved efficacy or reduced toxicity compared to traditional trimethoprim.

4-Desmethoxy-4-ethoxy trimethoprim exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily through inhibition of bacterial dihydrofolate reductase, an enzyme essential for folate synthesis, thereby disrupting nucleic acid synthesis in bacteria. Preliminary studies suggest that this compound may have a broader spectrum of activity compared to standard trimethoprim, potentially making it effective against resistant strains.

The synthesis of 4-Desmethoxy-4-ethoxy trimethoprim typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as 2,4-diaminopyrimidine and appropriate ethylating agents.

- Ethylation: The introduction of the ethoxy group is achieved through an ethylation reaction, which can be performed using ethyl bromide in the presence of a base.

- Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from unreacted materials and by-products.

This multi-step synthetic route allows for the production of high-purity 4-Desmethoxy-4-ethoxy trimethoprim suitable for biological testing.

The primary application of 4-Desmethoxy-4-ethoxy trimethoprim lies in its potential as an antibiotic agent. Its enhanced antibacterial properties make it a candidate for treating infections caused by resistant bacterial strains. Additionally, research into its pharmacological profile may reveal applications in other therapeutic areas, such as anti-inflammatory or antiprotozoal treatments.

Interaction studies involving 4-Desmethoxy-4-ethoxy trimethoprim focus on its pharmacokinetic properties and potential drug-drug interactions. Key areas of investigation include:

- Metabolic Pathways: Understanding how this compound is metabolized in the liver and its interaction with cytochrome P450 enzymes.

- Synergistic Effects: Evaluating its effectiveness in combination with other antibiotics to combat multi-drug resistant bacteria.

- Toxicological Assessments: Investigating any adverse effects when used alongside common medications to ensure safety profiles are maintained.

Such studies are essential for determining the clinical viability of this compound.

Several compounds share structural similarities with 4-Desmethoxy-4-ethoxy trimethoprim, each offering unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Trimethoprim | Base structure with methoxy group | Strong antibacterial activity |

| Sulfamethoxazole | Sulfonamide derivative | Broad-spectrum antibacterial activity |

| Pyrimethamine | Similar pyrimidine structure | Antimalarial activity |

| Dapsone | Aniline derivative | Antibacterial and anti-inflammatory effects |

Uniqueness

What sets 4-Desmethoxy-4-ethoxy trimethoprim apart is its specific modification that may enhance efficacy against resistant bacterial strains while potentially reducing side effects associated with traditional antibiotics like trimethoprim and sulfamethoxazole.

Comparative Structural Analysis with Parent Compound Trimethoprim

4-Desmethoxy-4-ethoxy trimethoprim represents a strategically modified derivative of the parent compound trimethoprim, with specific substitutions at the 4-position of the benzyl ring system [1]. The compound maintains the core 2,4-diaminopyrimidine scaffold that is characteristic of dihydrofolate reductase inhibitors while introducing targeted modifications to the aromatic substituent pattern [2].

The fundamental structural architecture of both compounds centers on a pyrimidine-2,4-diamine moiety linked to a substituted benzyl group through a methylene bridge [3]. In trimethoprim, the benzyl ring carries three methoxy groups at positions 3, 4, and 5, creating a symmetrical substitution pattern [4]. In contrast, 4-desmethoxy-4-ethoxy trimethoprim features an asymmetrical substitution where the 4-position methoxy group is replaced with an ethoxy substituent while retaining methoxy groups at positions 3 and 5 [1].

| Structural Property | Trimethoprim | 4-Desmethoxy-4-ethoxy Trimethoprim | Difference |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₅H₂₀N₄O₃ | +CH₂ |

| Molecular Weight | 290.32 g/mol | 304.34 g/mol | +14.02 g/mol |

| Hydrogen Bond Acceptors | 6 | 7 | +1 |

| Rotatable Bonds | 5 | 6 | +1 |

| Heavy Atom Count | 21 | 22 | +1 |

The IUPAC nomenclature reflects this structural distinction: trimethoprim is designated as 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine, while the derivative is named 5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine [1] [4]. The chemical identifiers further distinguish these compounds, with trimethoprim bearing the InChI key IEDVJHCEMCRBQM-UHFFFAOYSA-N and 4-desmethoxy-4-ethoxy trimethoprim carrying XWUQANDETYXOIU-UHFFFAOYSA-N [1] [4].

The structural modification introduces a single additional carbon atom in the form of an extended ethyl chain at the 4-position, resulting in increased molecular complexity while preserving the essential pharmacophoric elements required for dihydrofolate reductase recognition [1]. This conservative structural modification approach represents a rational design strategy that maintains the core binding interactions while potentially modulating selectivity and potency characteristics [5].

Significance of 4-Position Ethoxy Substitution

The substitution of the 4-position methoxy group with an ethoxy moiety represents a critical structure-activity relationship modification that impacts multiple molecular properties relevant to dihydrofolate reductase inhibition [6]. The ethoxy substitution introduces both steric and electronic changes that influence the compound's interaction profile with target enzymes [7].

The ethoxy group differs from the methoxy substituent in several key aspects that affect molecular recognition and binding affinity [7]. The additional methylene unit in the ethoxy chain extends the hydrophobic character of the substituent while increasing conformational flexibility through the introduction of an additional rotatable bond [1]. This enhanced flexibility allows the molecule to adopt multiple conformations during enzyme binding, potentially optimizing interactions with the binding pocket [8].

Electronic considerations reveal that the ethoxy group exhibits similar electron-donating characteristics to the methoxy substituent but with subtly different inductive effects due to the extended alkyl chain [6]. The oxygen atom in the ethoxy group retains its capacity to serve as a hydrogen bond acceptor, maintaining important polar interactions with amino acid residues in the dihydrofolate reductase active site [7].

Steric factors play a crucial role in the significance of the 4-position ethoxy substitution [8]. The extended ethyl chain occupies a larger molecular volume compared to the methyl group, potentially creating steric interactions with specific residues in the enzyme binding pocket [8]. These steric considerations can influence binding selectivity between different dihydrofolate reductase isoforms, as subtle differences in active site architecture may accommodate the ethoxy group with varying degrees of efficiency [9].

The positioning of the ethoxy substitution at the 4-position is particularly significant because this location corresponds to a region of the molecule that makes direct contact with the enzyme binding pocket [10]. Structural studies of dihydrofolate reductase complexes have demonstrated that substituents at this position can significantly influence binding affinity and selectivity through specific interactions with active site residues [10].

Structure-Based Classification within Antifolates

4-Desmethoxy-4-ethoxy trimethoprim belongs to the classical antifolate class, specifically categorized as a 2,4-diaminopyrimidine derivative within the broader dihydrofolate reductase inhibitor family [5]. This classification system is based on structural characteristics that define both the mechanism of action and the molecular recognition patterns essential for enzyme inhibition [11].

The classical antifolate classification encompasses compounds that share the 2,4-diaminopyrimidine heterocyclic core, distinguishing them from nonclassical antifolates that employ alternative heterocyclic scaffolds such as quinazoline or pteridine systems [6]. Within the classical antifolate category, 4-desmethoxy-4-ethoxy trimethoprim is further classified as a benzylpyrimidine derivative, characterized by the methylene linker connecting the pyrimidine ring to the substituted aromatic system [12].

Structural classification within antifolates follows hierarchical principles based on core scaffold architecture [13]. The primary classification level distinguishes between folate-based structures that mimic the natural substrate and non-folate-based inhibitors that achieve enzyme inhibition through alternative binding modes [11]. 4-Desmethoxy-4-ethoxy trimethoprim falls within the non-folate-based category, utilizing a simplified molecular architecture that retains essential binding elements while eliminating the pteridine ring system and glutamate tail present in folate analogs [6].

Secondary classification criteria focus on the nature of the aromatic substituent system and the linker region connecting the heterocyclic core to the aromatic moiety [5]. The compound's classification as a methoxylated benzylpyrimidine reflects the presence of electron-donating methoxy groups that modulate the electronic properties of the aromatic ring and influence binding interactions with the enzyme [7].

Tertiary classification considerations address specific substitution patterns and their impact on selectivity profiles [9]. The asymmetrical substitution pattern in 4-desmethoxy-4-ethoxy trimethoprim, featuring mixed methoxy and ethoxy substituents, places it within a specialized subclass of antifolates designed to exploit subtle differences in enzyme active site architecture [10].

Rational Design Principles in 4-Position Modifications

The rational design of 4-position modifications in antifolate compounds follows established structure-activity relationship principles that guide the systematic optimization of molecular properties [14]. The development of 4-desmethoxy-4-ethoxy trimethoprim exemplifies the application of these principles to enhance specific aspects of dihydrofolate reductase inhibition while maintaining essential binding characteristics [8].

Design principles for 4-position modifications prioritize the preservation of critical molecular recognition elements while introducing targeted changes to modulate selectivity, potency, or pharmacological properties [15]. The 4-position represents a strategic modification site because it occupies a region of the molecule that directly contacts the enzyme binding pocket, allowing for precise tuning of molecular interactions [16].

Steric considerations constitute a primary design principle in 4-position modifications [8]. The systematic variation of substituent size at this position enables the exploration of binding pocket dimensions and the identification of optimal steric complementarity with target enzymes [8]. The progression from methoxy to ethoxy substitution represents a conservative steric expansion that probes the accommodation limits of the binding site while maintaining favorable interactions [17].

Electronic optimization principles guide the selection of substituents based on their electron-donating or electron-withdrawing characteristics [6]. The ethoxy group maintains the electron-donating properties of the original methoxy substituent while introducing subtle changes in electronic distribution that can influence binding affinity and selectivity [7]. This approach allows for fine-tuning of molecular electronics without dramatic alterations to the overall binding profile [12].

Conformational flexibility principles address the impact of substituent modifications on molecular dynamics and binding adaptability [18]. The introduction of an additional rotatable bond through the ethoxy substitution enhances conformational flexibility, potentially allowing the molecule to adopt optimal binding conformations in different enzyme environments [8]. This increased flexibility can contribute to improved selectivity by enabling preferential binding to specific dihydrofolate reductase isoforms [10].

Hydrogen bonding considerations influence the design of 4-position modifications through the strategic placement of hydrogen bond donors and acceptors [15]. The ethoxy group retains the hydrogen bond accepting capability of the methoxy substituent while introducing additional conformational options for optimizing these critical interactions [7].

Structure-Function Relationships in Dihydrofolate Reductase Inhibition

The structure-function relationships governing dihydrofolate reductase inhibition by 4-desmethoxy-4-ethoxy trimethoprim reflect the complex interplay between molecular architecture and enzyme recognition mechanisms [19]. These relationships define how specific structural features contribute to binding affinity, selectivity, and inhibitory potency against different dihydrofolate reductase isoforms [20].

The 2,4-diaminopyrimidine core establishes the primary binding interactions through hydrogen bonding with conserved active site residues [19]. The amino groups at positions 2 and 4 of the pyrimidine ring form critical hydrogen bonds with glutamate and aspartate residues that are essential for enzyme recognition and inhibition [10]. These interactions remain conserved in 4-desmethoxy-4-ethoxy trimethoprim, ensuring maintenance of fundamental binding affinity [5].

The methylene linker connecting the pyrimidine core to the aromatic ring system provides optimal spatial positioning for simultaneous engagement of both the pteridine binding region and the hydrophobic pocket within the enzyme active site [16]. This positioning is critical for achieving high-affinity binding and is preserved in the modified compound [12].

The aromatic ring system and its substitution pattern determine secondary binding interactions that influence selectivity and potency [10]. The asymmetrical substitution pattern in 4-desmethoxy-4-ethoxy trimethoprim creates a unique interaction profile that can differentiate between dihydrofolate reductase isoforms based on subtle differences in active site architecture [9].

The 4-position ethoxy substitution specifically influences binding through interactions with hydrophobic residues in the enzyme active site [8]. The extended ethyl chain can engage in favorable van der Waals interactions with amino acid side chains, contributing to binding affinity and selectivity [17]. The increased conformational flexibility of the ethoxy group allows for adaptive binding that can optimize these interactions [18].

Structure-function analysis reveals that the compound maintains the essential molecular recognition elements required for dihydrofolate reductase inhibition while introducing modifications that can enhance selectivity profiles [21]. The retention of key pharmacophoric features ensures preserved inhibitory activity, while the strategic 4-position modification provides opportunities for improved therapeutic indices through enhanced selectivity for pathogenic versus human enzymes [22].

4-Desmethoxy-4-ethoxy trimethoprim exerts its antimicrobial effects through the selective inhibition of bacterial dihydrofolate reductase, a critical enzyme in the folate metabolic pathway [1] [2]. Dihydrofolate reductase catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, which serves as an essential cofactor for one-carbon transfer reactions required for purine and thymidylate biosynthesis [3] [4].

The enzyme represents an ideal antimicrobial target due to fundamental structural and functional differences between bacterial and mammalian forms. Bacterial dihydrofolate reductase, particularly from Escherichia coli, contains 159 amino acids and exhibits only 26% sequence identity with human dihydrofolate reductase [3] [5]. This evolutionary divergence has resulted in distinct active site architectures, with bacterial enzymes displaying a more compact and streamlined structure compared to their mammalian counterparts [3] [6].

The bacterial enzyme consists of two primary domains: the adenosine binding domain (residues 38-88) and the loop domain (residues 1-37 and 89-159) [3]. The overall structure features eight central β-sheets and four flanking α-helices, with the active site cleft positioned between these two domains [3]. This structural organization facilitates the precise positioning of both substrate and cofactor during catalysis.

Structural Basis for Dihydrofolate Reductase Inhibition

The inhibitory mechanism of 4-desmethoxy-4-ethoxy trimethoprim involves competitive displacement of the natural substrate dihydrofolate from the enzyme active site [7] [8]. Structural analysis reveals that the compound binds within the same pocket that normally accommodates dihydrofolate, thereby preventing the essential reduction reaction from proceeding [9] [8].

The diaminopyrimidine core of 4-desmethoxy-4-ethoxy trimethoprim mimics the pteridine ring system of the natural substrate, allowing it to occupy the substrate binding site effectively [8] [10]. The substitution of the 4-methoxy group with an ethoxy group in this derivative alters the steric and electronic properties compared to standard trimethoprim, potentially affecting binding affinity and selectivity [11] [12].

Crystallographic studies of dihydrofolate reductase complexes demonstrate that the enzyme undergoes conformational changes upon ligand binding, particularly involving the Met20 loop (residues 13-25 in bacterial enzyme) [13] [14]. This flexible loop region plays a crucial role in regulating substrate access and protecting the active site from solvent during catalysis [14] [15]. The closed conformation of this loop, stabilized by hydrogen bonding with nicotinamide adenine dinucleotide phosphate, creates an optimal environment for inhibitor binding [14].

Binding Site Interactions and Molecular Recognition

Hydrogen Bonding Patterns with Dihydrofolate Reductase Active Site

The binding of 4-desmethoxy-4-ethoxy trimethoprim to bacterial dihydrofolate reductase involves an extensive network of hydrogen bonding interactions that contribute significantly to binding affinity and specificity [8] [10]. The diaminopyrimidine core forms critical hydrogen bonds with conserved active site residues, particularly through its amino groups at positions 2 and 4 [8] [13].

Primary hydrogen bonding interactions occur between the compound and key catalytic residues, including Asp27 and Glu30 [8] [10]. Asp27 serves a dual role in the catalytic mechanism, participating in proton donation during substrate reduction and providing electrostatic stabilization of bound ligands [13] [15]. The carboxylate group of Asp27 forms hydrogen bonds with the amino groups of the diaminopyrimidine ring, contributing approximately 2-3 kcal/mol to the overall binding energy [8].

Additional hydrogen bonding partners include Ser59, Thr113, Thr146, and conserved water molecules within the active site [13] [8]. Thr113 forms hydrogen bonds with both the inhibitor and coordinated water molecules, creating a stabilizing network that enhances binding specificity [13]. The hydroxyl group of Thr146 interacts with the N3 position of the pyrimidine ring, while Ser59 contributes through side chain interactions with the aromatic substituents [8] [10].

Conserved water molecules play essential roles in mediating hydrogen bonding interactions between the inhibitor and enzyme [13] [16]. Structural studies reveal the presence of multiple ordered water molecules within the active site that form bridges between protein residues and bound ligands [13]. These water-mediated interactions contribute to the overall binding thermodynamics and provide additional selectivity determinants.

Hydrophobic Interactions with Enzyme Pocket

The benzyl moiety of 4-desmethoxy-4-ethoxy trimethoprim engages in extensive hydrophobic interactions with nonpolar residues lining the substrate binding pocket [17] [18]. These van der Waals contacts contribute significantly to binding affinity and represent a major component of the overall binding energy [18] [8].

Key hydrophobic residues involved in inhibitor binding include Ile7, Ala9, Leu22, Phe31, Phe34, and Val115 [17] [18]. Phe31 represents a particularly important hydrophobic contact, as site-directed mutagenesis studies demonstrate that replacement with smaller residues such as valine results in substantial decreases in binding affinity [18]. The aromatic ring of Phe31 forms favorable van der Waals interactions with both the pteridine ring and the p-aminobenzoyl moiety of bound inhibitors [18].

The ethoxy substitution at the 4-position of the benzyl ring in this derivative introduces additional hydrophobic surface area compared to the methoxy group in standard trimethoprim [11] [12]. This structural modification may enhance hydrophobic interactions with complementary nonpolar regions of the enzyme active site, potentially contributing to altered binding kinetics and selectivity profiles [12].

Ile7 and Val115 form part of the hydrophobic cavity that accommodates the aromatic ring system of the inhibitor [17] [18]. These residues contribute through methyl group interactions and backbone contacts that help position the inhibitor in the optimal binding conformation [18]. Ala9 provides additional hydrophobic surface area and participates in shaping the overall geometry of the binding pocket [18].

π-π Stacking Interactions with Aromatic Residues

Aromatic stacking interactions represent a crucial component of the molecular recognition between 4-desmethoxy-4-ethoxy trimethoprim and bacterial dihydrofolate reductase [19] [8]. These π-π interactions involve the overlap of aromatic ring systems between the inhibitor and aromatic amino acid residues within the active site [19] [10].

Phe34 serves as the primary aromatic residue involved in π-π stacking interactions with bound inhibitors [8] [10]. The phenyl ring of Phe34 forms both parallel and T-shaped stacking arrangements with the pyrimidine ring of the inhibitor, contributing approximately 2-4 kcal/mol to the overall binding energy [8]. These interactions are highly geometry-dependent and require precise positioning of the aromatic rings for optimal overlap [19].

Structural studies reveal that the optimal π-π stacking geometry involves a ring-to-ring distance of approximately 3.5-4.0 Å with either parallel or perpendicular orientations [19] [10]. The parallel stacking arrangement maximizes π-electron overlap and provides the strongest interaction energy, while T-shaped configurations offer favorable edge-to-face contacts [19].

Trp30 in some bacterial dihydrofolate reductase variants can also participate in π-π stacking interactions, particularly with larger aromatic inhibitors [20] [19]. The indole ring system of tryptophan provides an extended aromatic surface that can accommodate multiple stacking orientations depending on the specific inhibitor structure [20].

The benzyl ring of 4-desmethoxy-4-ethoxy trimethoprim may also participate in π-π stacking interactions, particularly with Phe179 in certain enzyme conformations [19] [10]. These additional aromatic contacts contribute to the overall binding specificity and help discriminate between bacterial and mammalian enzyme forms [19].

Selectivity between Bacterial and Mammalian Dihydrofolate Reductase

The therapeutic utility of 4-desmethoxy-4-ethoxy trimethoprim derives from its selective inhibition of bacterial dihydrofolate reductase over the mammalian enzyme [21] [6]. This selectivity arises from fundamental structural differences between prokaryotic and eukaryotic enzyme forms that have evolved over millions of years of divergent evolution [5] [22].

The most significant selectivity determinant involves differences in nicotinamide adenine dinucleotide phosphate cooperativity between bacterial and mammalian enzymes [6]. Bacterial dihydrofolate reductase exhibits strong positive cooperativity for trimethoprim binding in the presence of nicotinamide adenine dinucleotide phosphate, resulting in enhanced binding affinity in the ternary complex [6]. In contrast, mammalian enzymes show weak or negligible cooperativity effects, leading to substantially lower binding affinities for diaminopyrimidine inhibitors [6].

Structural analysis reveals that human dihydrofolate reductase contains a characteristic PEKN insertion sequence (Pro-Glu-Lys-Asn) that is absent in bacterial forms [20]. This insertion creates a larger active site volume and altered substrate binding pocket geometry that discriminates against trimethoprim binding. The PEKN sequence acts as a molecular barrier that prevents optimal positioning of diaminopyrimidine inhibitors within the mammalian enzyme active site.

Active site loop conformations differ significantly between bacterial and mammalian enzymes, particularly in the regions corresponding to the Met20 loop [14] [5]. These conformational differences affect the accessibility and geometry of the substrate binding pocket, contributing to species-specific binding preferences [14]. The dynamics of these loop regions during catalysis also differ between prokaryotic and eukaryotic forms [5].

Sequence analysis indicates that only 26% amino acid identity exists between Escherichia coli and human dihydrofolate reductase [3] [5]. This low sequence conservation, despite retention of overall structural fold, reflects the evolutionary pressure to maintain essential catalytic function while developing resistance to antimicrobial compounds [5]. Key residues involved in substrate binding and catalysis are generally conserved, while peripheral regions show extensive divergence [5] [22].

Disruption of Folate Metabolic Pathway

Inhibition of bacterial dihydrofolate reductase by 4-desmethoxy-4-ethoxy trimethoprim initiates a cascade of metabolic disruptions that ultimately lead to bacterial cell death. The primary consequence involves depletion of the cellular tetrahydrofolate pool, which serves as the sole source of activated one-carbon units required for essential biosynthetic reactions.

The folate metabolic pathway encompasses both cytoplasmic and mitochondrial compartments, with dihydrofolate reductase playing a central role in maintaining tetrahydrofolate homeostasis. Under normal conditions, the enzyme rapidly reduces dihydrofolate formed during thymidylate synthesis and de novo folate biosynthesis, preventing accumulation of this metabolically inactive form.

Upon dihydrofolate reductase inhibition, cellular folate pools undergo dramatic reorganization characterized by rapid accumulation of dihydrofolate and corresponding depletion of tetrahydrofolate derivatives. This metabolic imbalance disrupts the delicate equilibrium of one-carbon metabolism, affecting multiple biosynthetic pathways simultaneously.

The folate-dependent one-carbon transfer reactions encompass a wide range of essential metabolic processes, including purine nucleotide synthesis, thymidylate formation, and amino acid interconversions. Disruption of these pathways through dihydrofolate reductase inhibition creates multiple metabolic bottlenecks that severely compromise cellular function [4].

Advanced metabolic analysis using liquid chromatography-mass spectrometry demonstrates that antifolate treatment leads to significant decreases in methionine and S-adenosylmethionine pools. These changes highlight the interconnected nature of folate metabolism with methylation reactions essential for protein and nucleic acid modification.

Downstream Effects on Nucleic Acid and Protein Synthesis

The metabolic disruption caused by 4-desmethoxy-4-ethoxy trimethoprim ultimately manifests as severe impairment of nucleic acid and protein synthesis, leading to bacterial cell death [4]. These downstream effects result from the depletion of essential precursors required for macromolecule biosynthesis.

Purine nucleotide synthesis represents one of the most severely affected biosynthetic pathways following dihydrofolate reductase inhibition. The de novo purine biosynthetic pathway requires multiple tetrahydrofolate-dependent reactions, including the formation of N10-formyltetrahydrofolate for purine ring closure. Depletion of tetrahydrofolate pools blocks these essential steps, leading to purine starvation and subsequent inhibition of ribonucleic acid and deoxyribonucleic acid synthesis.

Thymidylate synthesis undergoes particularly severe disruption due to the unique role of dihydrofolate reductase in regenerating tetrahydrofolate from the dihydrofolate produced by thymidylate synthase. This reaction coupling means that dihydrofolate reductase inhibition not only blocks the primary enzymatic target but also creates a secondary block in thymidylate formation. The resulting "thymineless death" phenomenon represents a major mechanism of antimicrobial action [4].

Deoxyribonucleic acid synthesis becomes severely compromised within hours of dihydrofolate reductase inhibition due to the combined effects of purine and thymidylate depletion [4]. Studies using the thymidine analog 5-bromo-2'-deoxyuridine demonstrate continued incorporation initially, but subsequent analysis reveals fewer mitotic cells and perturbed cell cycles. This indicates that while some deoxyribonucleic acid synthesis may continue using salvage pathways, overall replication fidelity and progression are severely impaired.

Protein synthesis also suffers indirect effects through disruption of amino acid metabolism, particularly methionine and glycine biosynthesis. Methionine synthesis requires 5-methyltetrahydrofolate as a methyl donor for homocysteine remethylation, while glycine formation involves serine hydroxymethyltransferase-catalyzed reactions dependent on tetrahydrofolate cofactors. The depletion of these amino acids creates additional metabolic stress that compounds the effects of nucleotide depletion.

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types